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This guide provides a comprehensive overview of the clinical trial data and outcomes for S
9788, a modulator of multidrug resistance (MDR). Its performance is objectively compared with
other P-glycoprotein (P-gp) inhibitors, supported by available experimental data.

Overview of S 9788

S 9788 is a triazinoaminopiperidine derivative investigated for its ability to reverse multidrug
resistance in cancer cells.[1] Primarily, it functions by inhibiting the P-glycoprotein (P-gp) efflux
pump, which is a key mechanism by which cancer cells expel chemotherapeutic agents,
leading to treatment failure. The rationale behind the development of S 9788 was to enhance
the efficacy of existing chemotherapy drugs by increasing their intracellular concentration and
retention within cancer cells.

Clinical development of S 9788 appears to have been limited to Phase | and Ib trials conducted
in the late 1990s. These studies primarily focused on its safety, tolerability, and
pharmacokinetic profile, both alone and in combination with the chemotherapeutic agent
doxorubicin.

Clinical Trial Data for S 9788

The primary clinical data for S 9788 comes from two key studies: a Phase | dose-escalation
trial and a subsequent Phase Ib trial.
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Phase | Dose-Escalation Study

Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and
pharmacokinetic profile of S 9788 administered alone and in combination with doxorubicin in
patients with advanced solid tumors.[2]

Methodology:
o Patient Population: 26 patients with advanced solid tumors.[2]

o Treatment Regimen: S 9788 was administered as a 30-minute intravenous infusion. The
dose was escalated from 8 mg/m2 to 96 mg/mz2.[2] In the combination phase, S 9788 was
given with a 50 mg/m2 bolus of doxorubicin.[2]

o Pharmacokinetic Analysis: Plasma and urine samples were collected to determine the
pharmacokinetic parameters of S 9788 and doxorubicin.

Outcomes:

Parameter Result Citation

Maximum Tolerated Dose

96 mg/m2
(MTD)

Bradycardia (slow heart rate),
Dose-Limiting Toxicities (DLTs)  sometimes with faintness or

dizziness.

One partial response was

observed in a patient with

Efficacy ] )
refractory urothelial carcinoma
at the 96 mg/mz dose level.

S 9788 showed linear
pharmacokinetics up to the

Pharmacokinetics MTD. It did not significantly

alter the pharmacokinetics of

doxorubicin.
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Phase Ib Study in Advanced Colorectal and Renal Cell

Cancer

Objective: To further evaluate the safety and efficacy of S 9788 in combination with doxorubicin

in patients with advanced colorectal and renal cell cancer.

Methodology:

» Patient Population: 38 evaluable patients.

e Treatment Regimen: S 9788 was administered as a loading dose followed by a 2-hour

infusion at escalating doses in combination with doxorubicin (50 mg/m?2).

Outcomes:

Parameter

Result

Citation

Safety

The combination led to a
significant increase in Grade 3-
4 granulocytopenia compared
to doxorubicin alone.
Cardiotoxicity, specifically a
dose-dependent and reversible
increase in the corrected QT

interval, was observed.

Efficacy

One partial response was
achieved in a patient who had
previously progressed on

doxorubicin alone.

Study Status

The study was terminated
early due to the risk of severe
cardiac arrhythmias at higher
doses of S 9788.
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Comparison with Alternative P-glycoprotein
Inhibitors

The development of P-gp inhibitors has evolved since the initial trials of S 9788. Third-
generation inhibitors, such as Tariquidar, Elacridar, and Zosuquidar, have been developed with
the aim of improved potency and reduced toxicity. While direct comparative trials with S 9788
are unavailable, a comparison of their reported clinical trial outcomes provides valuable
context.
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Feature S 9788 Tariquidar Elacridar Zosuquidar
Generation First/Second Third Third Third
Primary . o P-gp and BCRP o
) P-gp Inhibition P-gp Inhibition S P-gp Inhibition
Mechanism Inhibition
Did not
demonstrate a
significant
o o improvement in
Limited clinical - )
) o Showed ability to  response in
One partial activity in a _ _
Reported ) ) increase Phase | trials. A
) response in Phase Il trial for ] o o
Efficacy bioavailability of Phase Il trial in
Phase I. advanced breast )
oral topotecan. metastatic breast
cancetr.
cancer showed
no difference in
survival
outcomes.
Cerebellar
) Neutropenia was  dysfunction,
Bradycardia, Generally well- _ o
] o ) a common side hallucinations,
. Cardiotoxicity tolerated with _ _
Key Toxicities o ) effect when and palinopsia
(QT minimal side _ _
) combined with (oral form); less
prolongation) effects.

Development

Status

Development
appears to be

discontinued.

topotecan. neurotoxicity with
IV form.
) ] o Investigated in
Investigated in Early clinical ] o
) o ) multiple clinical
multiple clinical trials were

trials, but not yet
approved for
clinical use in
cancer

treatment.

conducted, but
recent
development has
not been

reported.

trials, including a
Phase Il trial in
AML which did
not show
improved

outcomes.

Experimental Protocols
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Phase | Clinical Trial of S 9788 with Doxorubicin

o Patient Selection: Patients with histologically confirmed advanced solid tumors refractory to
standard therapy were enrolled.

o Dose Escalation: A modified Fibonacci scheme was used for dose escalation of S 9788,
starting at 8 mg/mz2.

e Drug Administration: S 9788 was administered as a 30-minute intravenous infusion on day 1.
From day 8, it was administered in combination with a 50 mg/m2 intravenous bolus of
doxorubicin.

o Toxicity Assessment: Toxicities were graded according to the National Cancer Institute
Common Toxicity Criteria. Dose-limiting toxicities were defined based on adverse events
observed in the first cycle of treatment.

o Pharmacokinetic Sampling: Blood samples were collected at predefined time points before,
during, and after S 9788 infusion to measure plasma concentrations of S 9788 and
doxorubicin using high-performance liquid chromatography (HPLC).

Visualizations
Signaling Pathway of P-glycoprotein Inhibition
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Mechanism of P-glycoprotein (P-gp) Inhibition in Cancer Cells
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Caption: S 9788 inhibits the P-gp pump, increasing intracellular chemotherapy concentration
and promoting cancer cell death.

Experimental Workflow of the S 9788 Phase | Trial
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Workflow of the S 9788 Phase | Dose-Escalation Trial
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Caption: The Phase | trial involved dose escalation of S 9788 alone, followed by combination
with doxorubicin to find the MTD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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